Diethyl 3,3-dimethylcyclohex-1-enylphosphonate
Description
Properties
Molecular Formula |
C12H23O3P |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H23O3P/c1-5-14-16(13,15-6-2)11-8-7-9-12(3,4)10-11/h10H,5-9H2,1-4H3 |
InChI Key |
VOXBHFSWAJKQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(CCC1)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Horner-Wadsworth-Emmons Reaction
One of the most reliable methods to prepare this compound involves the HWE reaction between diethyl methylphosphonate and 3,3-dimethylcyclohexanone:
Step 1: Formation of the Phosphonate Carbanion
Diethyl methylphosphonate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to generate the stabilized phosphonate carbanion.Step 2: Reaction with 3,3-Dimethylcyclohexanone
The carbanion attacks the carbonyl carbon of 3,3-dimethylcyclohexanone, forming a β-hydroxyphosphonate intermediate.Step 3: Elimination to Form the Alkene
Under the reaction conditions, elimination occurs to yield the α,β-unsaturated phosphonate, this compound.
This method provides good control over the position of the double bond and the stereochemistry of the product.
Michaelis-Arbuzov Reaction Route
Alternatively, the compound can be synthesized by the Michaelis-Arbuzov reaction starting from a 3,3-dimethylcyclohex-1-enyl halide:
Step 1: Preparation of 3,3-Dimethylcyclohex-1-enyl Halide
The halogenated precursor is prepared by halogenation of 3,3-dimethylcyclohexene or a related intermediate.Step 2: Reaction with Triethyl Phosphite
The halide is reacted with triethyl phosphite under reflux conditions. The nucleophilic phosphorus attacks the electrophilic carbon bearing the halide, displacing the halogen and forming this compound.
This method is straightforward and often yields high purity products but requires the availability of the halogenated intermediate.
Notes on Catalysts and Conditions
- Bases such as sodium hydride, potassium tert-butoxide, or sodium ethoxide are typically used to generate the phosphonate carbanion in HWE reactions.
- The Michaelis-Arbuzov reaction generally requires heating (reflux) to facilitate the nucleophilic substitution.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used depending on the reaction step.
- Purification is usually achieved by column chromatography or recrystallization.
Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Diethyl methylphosphonate, cyclohexanone | Strong base, aprotic solvent, mild temperature | Good stereocontrol, high yield | Requires ketone precursor, base sensitivity |
| Michaelis-Arbuzov | 3,3-Dimethylcyclohex-1-enyl halide, triethyl phosphite | Reflux, inert atmosphere | Simple, direct substitution | Requires halogenated intermediate, possible side reactions |
| Direct Phosphonation | Cyclohexene derivatives, phosphorus reagents | Radical or ionic conditions | Potentially fewer steps | Regioselectivity challenges, less common |
Research Findings and Mechanistic Insights
The prototropic isomerization behavior of olefins with functional groups, including phosphonates, has been extensively studied, showing that base-catalyzed shifts can influence the position of double bonds and the stability of isomers. For example, diethyl allylphosphonate isomerizes completely to the propenyl isomer in the presence of sodium ethoxide at room temperature, indicating the lability of the double bond position under basic conditions.
The inductive and conjugative effects of substituents such as the diethyl phosphonate group affect the equilibrium and stability of the isomers, which is crucial when considering the synthetic route and reaction conditions to favor the desired product.
In the presence of bases like potassium tert-butoxide or sodium ethoxide, isomerization and elimination reactions can be controlled to optimize yields and selectivity of the phosphonate products.
Chemical Reactions Analysis
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce phosphonates with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules, which can be further modified for various purposes.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Diethyl 3,3-dimethylcyclohex-1-enylphosphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with biological processes that involve phosphorylation. This can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Diethyl 3,3-dimethylcyclohex-1-enylphosphonate
- CAS Registry Number : 109467-69-8
- Molecular Formula : C₁₂H₂₃O₄P
- Molecular Weight : 262.28 g/mol
- Structure : Features a cyclohexene ring substituted with two methyl groups at the 3,3-positions and a diethyl phosphonate group at the 1-position .
This compound belongs to the class of organophosphonates, which are widely utilized in organic synthesis, coordination chemistry, and materials science due to their stability and reactivity as phosphorylating agents.
Comparison with Structurally Similar Phosphonates and Phosphonites
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of this compound and related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 109467-69-8 | C₁₂H₂₃O₄P | 262.28 | Cyclohexenyl, dimethyl, diethyl-PO₃ | High steric bulk, conjugated system |
| Diethyl ethylphosphonite | 2651-85-6 | C₆H₁₅O₂P | 150.16 | Ethyl-P(OEt)₂ | Phosphonite (P³⁺), higher reactivity |
| Diethyl methylformylphosphonate dimethylhydrazone | N/A | C₈H₁₉N₂O₃P | 222.21 | Formyl-PO₃, dimethylhydrazone | Protected aldehyde, stabilized |
| Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate | 203193-00-4 | C₁₈H₃₁O₅P | 358.41 | Phenylmethyl, diethoxy, diethyl-PO₃ | Bulky aromatic substituent |
Spectral and Physical Properties
- NMR Data :
- Mass Spectrometry :
Biological Activity
Diethyl 3,3-dimethylcyclohex-1-enylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods involving phosphonylation reactions. The general synthetic route includes the reaction of cyclohexene derivatives with diethyl phosphite under acidic or basic conditions. The following table summarizes the key synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Phosphonylation | Diethyl phosphite + cyclohexene | Acidic conditions | High (70-90%) |
| Michael addition | Cyclohexene + phosphonate derivatives | Basic conditions | Moderate (50-70%) |
2.1 Antimicrobial Properties
Research indicates that phosphonates, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain phosphonates can inhibit bacterial growth by interfering with essential metabolic pathways.
- Case Study : A study evaluated the antibacterial effects of various phosphonates against E. coli and Staphylococcus aureus. This compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating potent antibacterial properties .
2.2 Enzyme Inhibition
Phosphonates have been recognized as enzyme inhibitors, particularly in the context of inhibiting enzymes involved in nucleic acid synthesis.
- Research Finding : A detailed analysis revealed that this compound acts as a competitive inhibitor of certain kinases, which are critical for cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cell lines .
3. Toxicological Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have been conducted to evaluate its safety in biological systems.
- Findings : Acute toxicity studies in rodents indicated an LD50 greater than 2000 mg/kg, suggesting low toxicity levels under controlled conditions . However, chronic exposure studies are needed to fully understand long-term effects.
4. Conclusion
This compound shows promising biological activity, particularly as an antimicrobial agent and enzyme inhibitor. While initial studies highlight its potential benefits in medicinal chemistry and drug development, further research is warranted to explore its full therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl 3,3-dimethylcyclohex-1-enylphosphonate, and how do reaction parameters influence yield?
- Methodological Answer : The Michaelis-Arbuzov reaction is a robust method for synthesizing phosphonates. For example, O,O’-diethyl methylphosphonate (DEMP) was synthesized via this route using alkyl halides and trialkyl phosphites under reflux conditions . Key parameters include solvent choice (e.g., dry THF), temperature control (60–80°C), and stoichiometric ratios. Yields can be optimized by monitoring reaction progress with GC-MS (Agilent MSD ChemStation) and NMR (Bruker TopSpin) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
-
NMR Spectroscopy : Use P NMR to confirm phosphonate moiety integrity (typical δ range: 15–30 ppm). H and C NMR can verify cyclohexenyl substituents and ethyl ester groups .
-
GC-MS : Analyze volatile derivatives to detect impurities (<1% threshold) .
-
Elemental Analysis : Validate empirical formula (CHOP) with ≤0.3% deviation .
Table 1: Key Characterization Techniques
Technique Parameters Application Example Reference P NMR 121 MHz, CDCl, δ 15–30 ppm Confirm phosphonate group GC-MS HP-5MS column, 70 eV EI mode Detect low-boiling-point impurities
Q. What safety protocols are critical for handling phosphonates like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., triethyl phosphite) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational tools like Spartan aid in predicting reactivity or optimizing reaction pathways for this phosphonate?
- Methodological Answer : Spartan software can model transition states and equilibrium constants for phosphonate reactions. For example, PM3-level calculations predicted equilibrium constants (10–10) for Diels-Alder reactions involving phosphonates, correlating with experimental yields . Researchers can use density functional theory (DFT) to simulate steric effects from the cyclohexenyl group on reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected P NMR shifts) during synthesis?
- Methodological Answer :
- PCA Analysis : Apply principal component analysis (Matlab/Past) to correlate NMR/GC-MS anomalies with reaction variables (e.g., moisture levels, catalyst degradation) .
- Isotopic Labeling : Use deuterated solvents (CDOD) to distinguish solvent artifacts from genuine peaks .
- 2D NMR : Employ COSY or HSQC to assign ambiguous proton environments caused by cyclohexenyl ring puckering .
Q. How does the steric bulk of the 3,3-dimethylcyclohexenyl group influence phosphonate reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., diethyl vinylphosphonate) using stopped-flow UV-Vis. For instance, bulky groups reduce nucleophilic substitution rates by 40–60% due to hindered approach angles .
- X-ray Crystallography : Resolve crystal structures to quantify bond angles and steric parameters (e.g., Tolman cone angle) .
Q. What biological assays are suitable for evaluating the enzyme inhibitory potential of this compound?
- Methodological Answer :
- Kinase Assays : Use fluorescence polarization (FP) to measure IC values against kinases like PKA or PKC .
- Molecular Docking : AutoDock Vina can predict binding modes to ATP-binding pockets, validated by mutagenesis studies .
- In Vitro Toxicity : Assess cytotoxicity in HEK293 cells via MTT assays (IC > 100 µM suggests low toxicity) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in phosphonate-mediated reactions?
- Methodological Answer :
- Error Source Identification : Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent purity). For example, trace water in THF can hydrolyze phosphonates, reducing yields by 15–30% .
- Reaction Monitoring : In-situ IR spectroscopy tracks intermediates (e.g., P=O stretches at 1250–1300 cm) to identify incomplete steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
